Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Description
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a calcium salt of a highly substituted oligosaccharide derivative. Its structure features:
Properties
IUPAC Name |
calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHGHGGPDJQHR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24CaO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:
Temperature: Room temperature
pH: Neutral to slightly acidic
Reaction Time: A few minutes to several hours, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:
Extraction: Alginic acid is extracted from brown algae using an alkaline solution.
Conversion: The extracted alginic acid is converted to sodium alginate by neutralizing it with sodium hydroxide.
Precipitation: Sodium alginate is precipitated by adding calcium chloride, resulting in the formation of calcium alginate.
Chemical Reactions Analysis
Types of Reactions
Calcium alginate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium alginate can hydrolyze to form alginic acid and calcium ions.
Ion Exchange: Calcium ions in calcium alginate can be exchanged with other cations, such as sodium or potassium.
Cross-linking: Calcium alginate can form cross-linked structures with other polymers, enhancing its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Ion Exchange: Sodium chloride, potassium chloride
Cross-linking: Polyethylene glycol, glutaraldehyde
Major Products Formed
Hydrolysis: Alginic acid, calcium ions
Ion Exchange: Sodium alginate, potassium alginate
Cross-linking: Cross-linked calcium alginate structures
Scientific Research Applications
Chemical Composition
The compound is a calcium salt of alginate featuring a complex carbohydrate backbone with multiple hydroxyl and carboxyl groups. Its chemical structure enables strong interactions with biological macromolecules, facilitating gel formation and complexation with proteins.
Physical Properties
- Appearance : Gelatinous, cream-colored substance.
- Solubility : Water-insoluble.
Molecular Formula
The molecular formula is .
Biomedicine
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is extensively researched for its applications in:
- Wound Dressings : The gel-forming ability enhances moisture retention and provides a protective barrier against pathogens.
- Drug Delivery Systems : Its biocompatibility allows for the encapsulation of drugs, enabling controlled release.
Biotechnology
In biotechnology, this compound is used for:
- Enzyme Entrapment : It serves as a matrix for immobilizing enzymes, enhancing their stability and reusability.
- Artificial Seed Production : Utilized in plant tissue culture to form artificial seeds that promote germination.
Environmental Science
This compound is applied in:
- Wastewater Treatment : Acts as a flocculant to remove contaminants from water.
Food Industry
In the food sector, it functions as:
- Thickener and Stabilizer : Used in various food products to improve texture and shelf-life.
Mechanism of Action
Calcium alginate exerts its effects through several mechanisms:
Gel Formation: Calcium ions cross-link with the carboxyl groups of alginate, forming a gel matrix that can encapsulate cells or drugs.
Hemostasis: Calcium ions released from calcium alginate interact with blood clotting factors, promoting coagulation and wound healing.
Biodegradation: Enzymes in the body can degrade calcium alginate into harmless byproducts, making it suitable for biomedical applications.
Comparison with Similar Compounds
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
Key Differences :
- Functional Groups : Contains a methoxy (-OCH₃) group instead of a carboxylate at position 3 of the oxane ring.
- Substituents : Features a methyl group on the trihydroxyoxane moiety, reducing overall polarity compared to the target compound.
- Taxonomy: Classified as an oligosaccharide, sharing a branched carbohydrate backbone with the target compound .
Implications :
- Reduced carboxylate groups might limit calcium-binding efficiency compared to the target compound.
Calcium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
Key Differences :
Implications :
- The hydrophobic hexyl chain may facilitate micelle formation in aqueous solutions, unlike the purely hydrophilic target compound.
- Simpler structure suggests lower thermal and oxidative stability compared to the target’s branched oligosaccharide framework.
6-({3-[(6-{[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-3-oxopropanoyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Key Differences :
- Chromen Moiety: Contains a flavonoid-derived chromen group linked via ester and ether bonds, unlike the target compound.
- Biological Relevance: The phenolic and chromen groups suggest antioxidant or enzyme-inhibitory activity, as seen in similar flavonoids .
Implications :
- The chromen structure may confer UV absorption or radical-scavenging properties, absent in the target compound.
- Ester linkages could increase susceptibility to hydrolysis under acidic conditions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Regulatory and Physicochemical Data
| Compound Name | CAS Number | Registration Date | Solubility (Inferred) | Stability (Inferred) |
|---|---|---|---|---|
| Target Calcium Compound | Not provided | Not available | High (polar groups) | Moderate (prone to oxidation) |
| Calcium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate | 63451-31-0 | 31/05/2018 | Moderate (amphiphilic) | Low (ester hydrolysis) |
Research Findings and Implications
- Synthesis Challenges : The target compound’s branched oligosaccharide structure likely requires multi-step synthesis, akin to methods described for triazaphosphinane derivatives (e.g., NMR and X-ray validation) .
- Stability : Presence of multiple hydroxyl groups may render the compound susceptible to oxidation, as observed in analogous phosphinane systems .
- Biological Potential: Structural similarities to oligosaccharides suggest roles in calcium transport or glycobiology, though direct evidence is lacking. Chromen-containing analogs highlight divergent bioactivity pathways .
Biological Activity
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that combines calcium ions with a carbohydrate-like backbone rich in hydroxyl and carboxyl functional groups. This unique structure suggests potential interactions with biological macromolecules, making it a subject of interest in various fields including biomedicine and biotechnology.
The biological activity of this compound is primarily attributed to its calcium content and the presence of multiple functional groups. Calcium ions play critical roles in various physiological processes such as:
- Cellular signaling : Calcium acts as a second messenger in numerous signaling pathways.
- Muscle contraction : It is essential for muscle function and contraction.
- Neurotransmitter release : Calcium ions facilitate the release of neurotransmitters in neurons.
The intricate structure of this compound may enhance its reactivity and compatibility with biomolecules, potentially leading to improved biological functions compared to simpler calcium salts.
Applications in Biomedicine
Due to its properties, this compound has several applications in biomedicine:
- Wound Healing : Its gel-forming ability allows it to be used in wound dressings that promote healing by maintaining a moist environment.
- Drug Delivery Systems : The compound can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.
- Tissue Engineering : It serves as a scaffold material that supports cell growth and tissue regeneration.
Case Studies
Several studies have highlighted the biological activity of calcium alginate derivatives, including this specific compound:
- Wound Healing Efficacy : A study demonstrated that calcium alginate dressings significantly improved healing rates in diabetic ulcers compared to traditional dressings. The gel's moisture-retaining properties facilitated cell migration and proliferation.
- Controlled Drug Release : Research indicated that calcium alginate can effectively encapsulate anti-cancer drugs, providing sustained release and reducing systemic toxicity. This method showed promise in targeting tumor cells while minimizing side effects on healthy tissues .
- Tissue Engineering Applications : In a study focused on cartilage repair, scaffolds made from calcium alginate exhibited excellent biocompatibility and supported chondrocyte attachment and proliferation, indicating its potential for regenerative medicine .
Comparative Analysis with Similar Compounds
The following table compares the described compound with other common calcium compounds:
| Compound Name | Structure | Key Features | Unique Aspects |
|---|---|---|---|
| Calcium Carbonate | CaCO₃ | Naturally occurring; used in antacids | Common mineral with low solubility |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Dietary supplement; more soluble than carbonate | Better absorption in the gastrointestinal tract |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Used medically; less gastrointestinal side effects | Provides calcium with improved bioavailability |
| Calcium;6-[...carboxylate] | Complex organic structure | Gel-forming; drug delivery; tissue scaffolding | Enhanced reactivity due to complex structure |
This comparison illustrates that while traditional calcium compounds serve specific roles, the described compound's unique structure allows for versatile applications across various scientific domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
